The applications of (S)-3-Methylmorpholine can be speculated based on the roles of chemically related compounds. In the field of biochemistry and pharmacology, compounds like 3-Methyladenine are used to study autophagy and metabolic regulation1. The O-methylation of catechols is a significant metabolic process, and enzymes involved in this pathway are crucial for the metabolism of catecholamines2. Therefore, (S)-3-Methylmorpholine could potentially be used in research to modulate similar pathways or as a structural analog to study enzyme-substrate interactions. Additionally, its potential role in methylation reactions could make it useful in synthetic chemistry for the production of complex organic molecules.
(S)-3-Methylmorpholine, with the chemical formula CHNO, is classified under heterocyclic compounds containing nitrogen in a six-membered ring structure. It is specifically categorized as a morpholine derivative, which is characterized by the presence of a morpholine ring—a saturated heterocyclic compound containing both oxygen and nitrogen atoms. The compound is utilized as an intermediate in various chemical syntheses, particularly in the pharmaceutical industry, where it serves as a building block for more complex molecules .
The synthesis of (S)-3-Methylmorpholine can be achieved through several methods, with one notable approach involving the methylation of morpholine. A recent patent describes a method where morphine is reacted with hydrochloride under acetone solvent at temperatures between 100°C and 130°C to produce (S)-3-methylmorpholine hydrochloride. This method emphasizes efficiency and safety, making it practical for industrial applications .
Another synthesis route involves the use of chiral starting materials to ensure the production of the desired enantiomer. For instance, (R)- and (S)-3-methylmorpholines can be synthesized from corresponding chiral precursors through selective reactions that maintain their stereochemistry .
The molecular structure of (S)-3-Methylmorpholine consists of a six-membered ring containing one nitrogen atom and one oxygen atom, with a methyl group attached at the third position of the ring. The stereochemistry of this compound is crucial; it exists as two enantiomers, (R)- and (S)- forms, which can have different biological activities. The molecular weight of (S)-3-Methylmorpholine is approximately 101.15 g/mol, and its structural representation can be visualized as follows:
(S)-3-Methylmorpholine participates in various chemical reactions due to its nucleophilic properties. It can act as a ligand in transition metal-catalyzed reactions and is often involved in the synthesis of morpholinopyrimidine derivatives. Its reactivity allows it to undergo alkylation, acylation, and condensation reactions, making it versatile in synthetic organic chemistry .
The mechanism of action for (S)-3-Methylmorpholine primarily involves its role as a nucleophile in chemical reactions. When used in synthesis, it can attack electrophilic centers in substrates, facilitating bond formation or breaking. In pharmaceutical contexts, its specific interactions with biological targets can vary significantly based on its stereochemistry. The (S)-enantiomer may exhibit distinct pharmacological properties compared to its (R)-counterpart due to differences in how they interact with biological receptors or enzymes .
(S)-3-Methylmorpholine exhibits several notable physical and chemical properties:
These properties are critical when considering its application in various chemical processes and formulations .
(S)-3-Methylmorpholine has diverse applications across several fields:
(S)-3-Methylmorpholine (IUPAC name: (3S)-3-methylmorpholine, molecular formula: C₅H₁₁NO) is a chiral, saturated six-membered heterocyclic compound. Its core structure consists of a morpholine ring—a cyclic ether-amine featuring oxygen and nitrogen atoms at positions 1 and 4, respectively. The defining chiral center arises from a methyl substituent at the 3-position, conferring S-configuration (Fig. 1) [3] [7].
The stereochemistry at C3 is critical for molecular recognition. According to the Cahn-Ingold-Prelog (CIP) rules, the S-designation indicates a counterclockwise (sinister) priority sequence when the lowest-priority group faces away from the observer. This spatial arrangement creates a non-superimposable mirror image distinct from its (R)-enantiomer [6] [8]. The morpholine ring adopts a chair conformation, with the methyl group occupying either an equatorial or axial orientation, influencing reactivity and intermolecular interactions [1].
Table 1: Key Identifiers of (S)-3-Methylmorpholine
Property | Value/Descriptor | |
---|---|---|
IUPAC Name | (3S)-3-Methylmorpholine | |
CAS Registry Number | 350595-57-2 | |
Molecular Formula | C₅H₁₁NO | |
Physical Form (25°C) | Liquid | |
Chiral Center Configuration | S | |
InChIKey | SFWWGMKXCYLZEG-YFKPBYRVSA-N | [3] [4] |
Morpholine derivatives belong to the 1,4-oxazine class of heterocycles, first systematically studied in the late 19th century. The parent morpholine (tetrahydro-1,4-oxazine) was synthesized in 1889 by Ludwig Knorr via dehydration of diethanolamine, marking early explorations into saturated nitrogen-oxygen heterocycles [2] [7].
The introduction of stereogenic centers into such scaffolds gained prominence with the advent of asymmetric synthesis techniques in the mid-20th century. (S)-3-Methylmorpholine exemplifies the structural evolution from simple heterocycles to chiral building blocks. Its synthesis relies on stereoselective methods like enantioselective reduction or chiral resolution, reflecting advances in Hantzsch-Widman nomenclature and stereochemical control [2] [7] [9]. Historically, morpholine analogs were industrial solvents and corrosion inhibitors; chiral variants like (S)-3-methylmorpholine emerged later to meet demands for enantiopure pharmaceuticals and ligands [2] [9].
(i) Pharmaceutical Applications:(S)-3-Methylmorpholine serves as a chiral synthon in drug design, leveraging its rigid scaffold to confer stereoselectivity. Recent studies highlight its utility in developing inhibitors of solute carrier (SLC) transporters, such as GABA transporters (GATs). The precise stereochemistry at C3 is crucial: analogs with S-configuration show enhanced binding to target proteins due to optimal spatial fit, as observed in GAT3 inhibitors derived from conformationally constrained γ-aminobutyric acid analogs [5].
Additionally, it acts as a pharmacophore modifier in active pharmaceutical ingredients (APIs). For example, its incorporation into kinase inhibitors improves target selectivity by exploiting chiral binding pockets. The morpholine ring’s polarity also enhances aqueous solubility—a key parameter in pharmacokinetic optimization [5] [9].
(ii) Material Science:In polymer chemistry, (S)-3-Methylmorpholine functions as a chiral monomer for synthesizing optically active polymers. These materials exhibit stereospecific properties applicable to:
Table 2: Industrial and Research Applications of (S)-3-Methylmorpholine
Domain | Function | Significance of S-Configuration | |
---|---|---|---|
Pharmaceutical | Chiral building block for GAT3 inhibitors | Improves transporter selectivity vs. TauT | |
Catalysis | Ligand in asymmetric synthesis | Enhances enantiomeric excess (ee) in products | |
Polymers | Monomer for chiral materials | Imparts optical activity to macromolecules | [5] [7] [9] |
The compound’s versatility underscores the broader importance of enantiopure heterocycles in advancing targeted therapeutics and functional materials, driven by stringent stereochemical requirements in molecular recognition [1] [5] [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1